

# In-Depth Technical Guide: SDZ-281-977 (CAS Number 150779-71-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SDZ-281-977 is a synthetic small molecule derived from Lavendustin A, initially explored for its potent antiproliferative properties.[1] Unlike its parent compound, which is known as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, SDZ-281-977 exerts its anticancer effects through a distinct mechanism of action.[1] This technical guide provides a comprehensive overview of the available data on SDZ-281-977, including its chemical properties, in vitro and in vivo efficacy, and its established role as an antimitotic agent. Detailed experimental protocols and visual representations of its mechanistic pathway are provided to support further research and development efforts.

#### **Chemical Properties and Data**



| Property          | Value                                                     | Reference |
|-------------------|-----------------------------------------------------------|-----------|
| CAS Number        | 150779-71-8                                               | N/A       |
| Molecular Formula | C18H20O5                                                  | N/A       |
| Molecular Weight  | 316.35 g/mol                                              | N/A       |
| IUPAC Name        | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | N/A       |
| Synonyms          | SDZ-LAP 977                                               | [2]       |
| Solubility        | Soluble in DMSO                                           | N/A       |

## In Vitro Antiproliferative Activity

SDZ-281-977 has demonstrated potent growth-inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC<sub>50</sub>) from a key study are summarized below.[2]

| Cell Line  | Cancer Type       | IC50 (μM) |
|------------|-------------------|-----------|
| A431       | Vulvar Carcinoma  | 0.21      |
| MIA PaCa-2 | Pancreatic Cancer | 0.29      |
| MDA-MB-231 | Breast Carcinoma  | 0.43      |

## **In Vivo Antitumor Efficacy**

The antitumor activity of SDZ-281-977 has been evaluated in nude mice bearing human tumor xenografts.



| Animal Model                      | Treatment   | Dosing and<br>Administration               | Outcome                                   | Reference |
|-----------------------------------|-------------|--------------------------------------------|-------------------------------------------|-----------|
| Nude mice with<br>A431 xenografts | SDZ-281-977 | 1-10 mg/kg,<br>intravenous, for 4<br>weeks | Dose-dependent inhibition of tumor growth | [2]       |
| Nude mice with A431 xenografts    | SDZ-281-977 | 30 mg/kg, oral,<br>for 3 weeks             | 54% inhibition of tumor growth            | [2]       |

## **Mechanism of Action: Antimitotic Agent**

Initial investigations revealed that, unlike Lavendustin A, SDZ-281-977 does not inhibit EGFR tyrosine kinase.[1] Instead, its antiproliferative effect is attributed to its ability to arrest cells in the G2/M phase of the cell cycle, a hallmark of antimitotic agents.[1][3] This disruption of mitosis ultimately leads to apoptotic cell death in cancer cells.

#### **Proposed Signaling Pathway for G2/M Arrest**

The precise molecular target of SDZ-281-977 within the mitotic machinery has not been definitively elucidated in publicly available literature. However, based on the established mechanism of other antimitotic drugs that induce G2/M arrest, a likely pathway involves the disruption of microtubule dynamics. This interference activates the spindle assembly checkpoint, leading to a cascade of events that prevent the cell from progressing into anaphase. A proposed signaling pathway is illustrated below.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. SDZ 281-977: a modified partial structure of lavendustin A that exerts potent and selective antiproliferative activities in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: SDZ-281-977 (CAS Number 150779-71-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680939#sdz281-977-cas-number-150779-71-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com